1-(5-Methoxy-pyridin-3-yl)-ethylamine
Description
1-(5-Methoxy-pyridin-3-yl)-ethylamine is a pyridine derivative featuring a methoxy (-OMe) group at position 5 and an ethylamine (-CH₂CH₂NH₂) substituent at position 3 of the pyridine ring. This compound is structurally analogous to bioactive molecules such as tryptamine derivatives, though its specific applications remain underexplored in the provided evidence. Its synthesis and reactivity are inferred from analogous pyridine derivatives, with substituent positioning and functional groups playing critical roles in its physicochemical behavior .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(5-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-8(11-2)5-10-4-7/h3-6H,9H2,1-2H3 |
InChI Key |
QOYFXTOTRSOBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-pyridin-3-yl)-ethylamine typically involves the reaction of 5-methoxy-3-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(5-Methoxy-pyridin-3-yl)-ethylamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-pyridin-3-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group or the ethylamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(5-Methoxy-pyridin-3-yl)-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-pyridin-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 1-(5-Methoxy-pyridin-3-yl)-ethylamine and related compounds:
Key Insights from Structural Comparisons
Positional Isomerism: 2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl differs in the ethylamine’s position (2 vs. 3). The hydrochloride salt form improves solubility but reduces volatility compared to the free base .
Substituent Effects :
- Replacing methoxy with chlorine in (S)-1-(5-Chloropyridin-3-yl)ethanamine introduces electron-withdrawing effects, lowering the pyridine ring’s electron density. This may reduce the ethylamine’s basicity and alter lipophilicity, impacting bioavailability .
Functional Group Variations: 1-(5-Methoxypyridin-3-yl)ethanone replaces the ethylamine with a ketone, eliminating hydrogen-bonding capacity and basicity. This significantly alters reactivity, making it more suitable for nucleophilic additions or condensations compared to the amine .
Heterocycle Differences :
- 5-Methoxytryptamine features an indole core instead of pyridine. Indole’s fused bicyclic structure enhances aromatic stability and mimics serotonin, a neurotransmitter. This structural distinction suggests divergent biological roles compared to pyridine-based analogs .
Biological Activity
1-(5-Methoxy-pyridin-3-yl)-ethylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activities, including its mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 5-(4-Methoxyphenoxy)pentan-1-ol |
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 1-(5-Methoxy-pyridin-3-yl)-ethylamine |
Research indicates that 1-(5-Methoxy-pyridin-3-yl)-ethylamine interacts with various molecular targets, modulating enzyme activity and influencing neurotransmitter systems. Its structure suggests potential interactions with serotonin receptors, which are crucial for mood regulation and are often targeted in antidepressant therapies .
Biological Activities
1. Antidepressant Potential
Several studies have explored the antidepressant potential of compounds similar to 1-(5-Methoxy-pyridin-3-yl)-ethylamine. For instance, derivatives containing nitrogen heterocycles have shown promising activity in animal models, suggesting that this compound may also exhibit similar effects . The modulation of serotonin receptors is a key mechanism through which these compounds exert their antidepressant effects.
2. Antimicrobial Activity
In vitro studies have demonstrated antimicrobial properties for related pyridine derivatives, indicating that 1-(5-Methoxy-pyridin-3-yl)-ethylamine may possess antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy against common pathogens .
Case Study 1: Antidepressant Activity
A study evaluated the effects of various pyridine derivatives on depressive behaviors in mice using the tail suspension test (TST). The results indicated that certain derivatives significantly reduced immobility time compared to control groups, suggesting a robust antidepressant effect. While specific data on 1-(5-Methoxy-pyridin-3-yl)-ethylamine was not included, the structural similarity implies potential efficacy .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyridine derivatives against Gram-negative bacteria. The results indicated that several compounds exhibited significant antibacterial activity, with MIC values ranging from 0.0039 to 0.025 mg/mL against strains such as E. coli and S. aureus. This highlights the potential of 1-(5-Methoxy-pyridin-3-yl)-ethylamine in combating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
